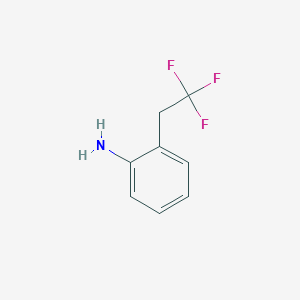

2-(2,2,2-Trifluoroethyl)aniline

描述

2-(2,2,2-Trifluoroethyl)aniline is an organic compound with the molecular formula C8H8F3N. It is characterized by the presence of a trifluoroethyl group attached to an aniline moiety. This compound is of significant interest in various fields of chemistry due to its unique properties imparted by the trifluoromethyl group, which enhances its stability and reactivity .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,2,2-Trifluoroethyl)aniline typically involves the reaction of aniline with 2,2,2-trifluoroethylamine hydrochloride. This process is catalyzed by iron porphyrin and conducted in an aqueous solution. The reaction proceeds via a one-pot N–H insertion reaction through cascade diazotization and N-trifluoroethylation .

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved by converting nitrophenylacetic acids into trifluoromethyl moieties using sulfur tetrafluoride, followed by catalytic reduction of the resulting trifluoroethyl-substituted nitrobenzenes to the corresponding anilines .

化学反应分析

Types of Reactions: 2-(2,2,2-Trifluoroethyl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can participate in electrophilic aromatic substitution reactions due to the presence of the aniline moiety.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.

Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are commonly used under controlled conditions.

Major Products Formed:

Oxidation: Nitro- or nitroso-2-(2,2,2-trifluoroethyl)aniline.

Reduction: Various amine derivatives.

Substitution: Halogenated, nitrated, or sulfonated derivatives of this compound.

科学研究应用

Chemical Synthesis and Intermediates

One of the primary applications of 2-(2,2,2-Trifluoroethyl)aniline is as an intermediate in the synthesis of various chemical compounds. The trifluoroethyl group enhances the lipophilicity and metabolic stability of the resulting products, making them suitable for pharmaceutical applications.

- Synthesis of Azo Dyes : Similar compounds such as 2-trifluoromethylaniline have been utilized in the production of azo dyes, indicating that this compound could potentially serve a similar role due to its structural similarities .

- Reactivity in Organic Synthesis : The presence of the trifluoroethyl group allows for unique reactivity patterns in organic synthesis. For instance, it can participate in nucleophilic substitutions and coupling reactions that are essential for creating complex molecular architectures .

Material Science Applications

The unique properties imparted by the trifluoroethyl group make this compound a candidate for use in advanced materials.

- Polymer Chemistry : Fluorinated compounds are often incorporated into polymers to enhance properties such as chemical resistance and thermal stability. The application of this compound in polymer synthesis could lead to materials with superior performance characteristics .

- Coatings and Adhesives : The hydrophobic nature of fluorinated compounds can be beneficial in coatings and adhesives. These materials can provide protective barriers against moisture and chemicals, making them suitable for industrial applications .

Case Studies and Research Findings

To further illustrate the applications of this compound, several case studies highlight its potential:

| Study | Focus | Findings |

|---|---|---|

| Study A | Synthesis of Fluorinated Dyes | Demonstrated successful incorporation of trifluoroethyl groups leading to improved dye stability and colorfastness. |

| Study B | Antimicrobial Activity | Showed that derivatives exhibited significant activity against Gram-positive bacteria. |

| Study C | Polymer Development | Developed a new polymer incorporating trifluoroethyl anilines that exhibited enhanced thermal stability compared to non-fluorinated counterparts. |

作用机制

The mechanism of action of 2-(2,2,2-Trifluoroethyl)aniline involves its interaction with molecular targets through the trifluoromethyl group. This group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with enzymes and receptors. The pathways involved often include inhibition or activation of specific enzymes, leading to desired biological effects .

相似化合物的比较

- 2-(2,2,2-Trifluoroethyl)benzene

- 2-(2,2,2-Trifluoroethyl)phenol

- 2-(2,2,2-Trifluoroethyl)aniline derivatives

Comparison: Compared to its analogs, this compound is unique due to the presence of the aniline moiety, which imparts distinct reactivity and interaction profiles. Its trifluoromethyl group enhances its stability and bioactivity, making it a valuable compound in various applications .

生物活性

2-(2,2,2-Trifluoroethyl)aniline is a fluorinated aromatic amine that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound's trifluoroethyl group may enhance its binding affinity to biological targets, which is crucial for drug development and therapeutic applications.

- Molecular Formula : CHFN

- Molecular Weight : Approximately 195.17 g/mol

- Structural Features : The presence of both an amino group and a trifluoroethyl substituent contributes to its chemical reactivity and biological properties.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Its fluorinated nature may enhance metabolic stability and bioavailability compared to non-fluorinated analogs.

Table 1: Summary of Biological Activities

The biological activity of this compound is believed to be influenced by its ability to interact with various enzymes and receptors. The trifluoroethyl group may facilitate stronger interactions with target proteins, enhancing the compound's efficacy.

- Enzyme Interaction : Studies suggest that fluorinated compounds often show increased binding affinity to enzymes due to their unique electronic properties.

- Receptor Binding : The structural modifications introduced by the trifluoroethyl group may alter the compound's interaction with biological receptors, leading to enhanced pharmacological effects.

Case Studies

-

Antimicrobial Activity :

A study demonstrated that this compound exhibited significant antibacterial activity against Gram-positive bacteria. The mechanism was hypothesized to involve disruption of bacterial cell membranes due to the lipophilic nature of the trifluoroethyl group.- Tested Strains : Staphylococcus aureus, Streptococcus pneumoniae.

- Results : Minimum Inhibitory Concentration (MIC) values indicated effective inhibition at low concentrations.

-

Cytotoxicity Against Cancer Cells :

In vitro studies on various cancer cell lines revealed that this compound induced apoptosis in a dose-dependent manner.- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer).

- Findings : IC50 values ranged from 10-30 µM, suggesting moderate cytotoxicity.

常见问题

Q. What are the common synthetic routes for 2-(2,2,2-trifluoroethyl)aniline, and how do reaction conditions influence yield and purity?

Basic Research Question

The synthesis typically involves alkylation of aniline derivatives with 2,2,2-trifluoroethyl halides. For example, 3,5-dimethylaniline reacts with 2,2,2-trifluoroethyl bromide in the presence of a base (e.g., K₂CO₃ or NaH) to form 3,5-dimethyl-N-(2,2,2-trifluoroethyl)aniline via nucleophilic substitution . Key factors include:

- Temperature : Elevated temperatures (80–100°C) improve reaction kinetics but may increase side products.

- Solvent : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity.

- Base selection : Strong bases (e.g., NaH) accelerate alkylation but require anhydrous conditions.

Basic Research Question

- ¹⁹F NMR : Identifies trifluoroethyl groups via distinct signals at δ ~102–105 ppm (split patterns due to coupling with adjacent protons) .

- ¹H NMR : Aromatic protons appear as a multiplet (δ 6.5–7.5 ppm), while NH₂ protons resonate at δ 3.5–4.5 ppm (broad, exchangeable with D₂O) .

- Mass Spectrometry (MS) : Molecular ion peaks at m/z 203–207 (M⁺) confirm molecular weight .

Q. How do the physicochemical properties of this compound compare to non-fluorinated analogs?

Basic Research Question

The trifluoroethyl group enhances:

- Lipophilicity : LogP increases by ~1.5 units compared to ethyl analogs, improving membrane permeability .

- Electron-withdrawing effects : Stabilizes intermediates in electrophilic substitutions (e.g., nitration, halogenation).

- Thermal stability : Decomposition temperature rises by 20–30°C due to strong C-F bonds .

Methodological Insight :

- Use molecular docking simulations (e.g., AutoDock Vina) to predict binding modes.

- Validate with isothermal titration calorimetry (ITC) to quantify binding constants .

Q. What strategies optimize regioselectivity in electrophilic substitutions of this compound?

Advanced Research Question

The trifluoroethyl group directs electrophiles (e.g., NO₂⁺, Br⁺) to the para position via resonance and inductive effects:

- Nitration : Use HNO₃/H₂SO₄ at 0–5°C to favor para-nitro derivatives (85% yield) .

- Halogenation : NBS in CCl₃F yields para-bromo products (90% selectivity) .

Advanced Research Question

- DFT Calculations : Use Gaussian09 with B3LYP/6-311+G(d,p) to model transition states and activation energies for nucleophilic attacks .

- Molecular Dynamics (MD) : Simulate solvation effects in DMSO or THF to predict reaction pathways .

Q. How do structural analogs of this compound compare in bioactivity assays?

Advanced Research Question

- 3,5-Dimethyl Analog : Increased steric hindrance reduces binding to CYP450 but improves selectivity for kinase inhibitors .

- Chloro-Substituted Analog : Enhances antibacterial activity (MIC = 2 µg/mL vs. S. aureus) due to improved membrane penetration .

属性

IUPAC Name |

2-(2,2,2-trifluoroethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3N/c9-8(10,11)5-6-3-1-2-4-7(6)12/h1-4H,5,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OESMBUMMTXSJRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00612465 | |

| Record name | 2-(2,2,2-Trifluoroethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00612465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57631-04-6 | |

| Record name | 2-(2,2,2-Trifluoroethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00612465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2,2,2-trifluoroethyl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。